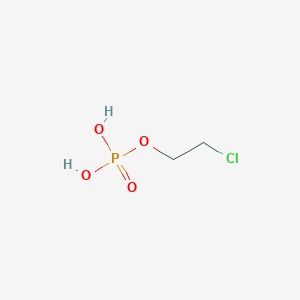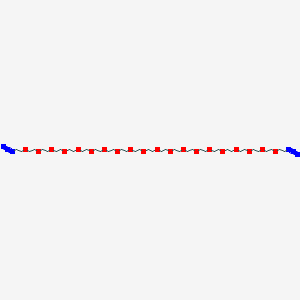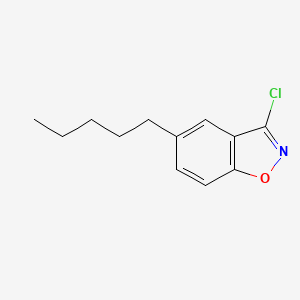
2-(tert-Butoxy)-3-chlorotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butoxy)-3-chlorotoluene: is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)-3-chlorotoluene typically involves the alkylation of 3-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(tert-Butoxy)-3-chlorotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 2-(tert-Butoxy)toluene.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation: Formation of 2-(tert-Butoxy)-3-chlorobenzaldehyde or 2-(tert-Butoxy)-3-chlorobenzoic acid.
Reduction: Formation of 2-(tert-Butoxy)toluene.
Substitution: Formation of 2-(tert-Butoxy)-3-hydroxytoluene or 2-(tert-Butoxy)-3-aminotoluene.
Applications De Recherche Scientifique
Chemistry: 2-(tert-Butoxy)-3-chlorotoluene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine:
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes .
Mécanisme D'action
The mechanism of action of 2-(tert-Butoxy)-3-chlorotoluene involves its reactivity towards nucleophiles and electrophiles. The tert-butoxy group acts as an electron-donating group, enhancing the reactivity of the aromatic ring towards electrophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, can influence the compound’s reactivity in nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
2-(tert-Butoxy)pyridine: Shares the tert-butoxy group but has a pyridine ring instead of a toluene ring.
tert-Butyl Ethers of Renewable Diols: These compounds have vicinal tert-butoxy and hydroxy groups and are used as oxygenated additives for motor gasoline.
Hexa(tert-butoxy)ditungsten(III): A coordination complex of tungsten with tert-butoxy groups.
Uniqueness: 2-(tert-Butoxy)-3-chlorotoluene is unique due to the combination of the tert-butoxy group and the chlorine atom on the toluene ring. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H15ClO |
|---|---|
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
1-chloro-3-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-8-6-5-7-9(12)10(8)13-11(2,3)4/h5-7H,1-4H3 |
Clé InChI |
POGURNAKISDNHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)

![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13704986.png)
![N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide](/img/structure/B13704990.png)

![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13705007.png)



![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)




